N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 874804-90-7
VCID: VC5036593
InChI: InChI=1S/C19H27ClN4O6S/c20-15-2-4-16(5-3-15)31(27,28)24-10-13-30-17(24)14-22-19(26)18(25)21-6-1-7-23-8-11-29-12-9-23/h2-5,17H,1,6-14H2,(H,21,25)(H,22,26)
SMILES: C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C19H27ClN4O6S
Molecular Weight: 474.96

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide

CAS No.: 874804-90-7

Cat. No.: VC5036593

Molecular Formula: C19H27ClN4O6S

Molecular Weight: 474.96

* For research use only. Not for human or veterinary use.

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide - 874804-90-7

Specification

CAS No. 874804-90-7
Molecular Formula C19H27ClN4O6S
Molecular Weight 474.96
IUPAC Name N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Standard InChI InChI=1S/C19H27ClN4O6S/c20-15-2-4-16(5-3-15)31(27,28)24-10-13-30-17(24)14-22-19(26)18(25)21-6-1-7-23-8-11-29-12-9-23/h2-5,17H,1,6-14H2,(H,21,25)(H,22,26)
Standard InChI Key HQDOLEOIYFPRTE-UHFFFAOYSA-N
SMILES C1COCCN1CCCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Molecular Formula and Weight

The compound belongs to the class of oxazolidinone derivatives, characterized by the presence of an oxazolidinone ring combined with sulfonyl and oxalamide functional groups. Its molecular formula and weight are as follows:

PropertyValue
Molecular FormulaC19H28ClN3O6S
Molecular Weight461.96 g/mol

Structural Features

The structure incorporates:

  • Oxazolidinone Core: Provides rigidity and stereochemical control.

  • 4-Chlorophenyl Sulfonyl Group: Enhances hydrophobic interactions.

  • Morpholinopropyl Side Chain: Improves solubility and bioavailability.

General Synthesis

The compound can be synthesized through a multi-step process involving:

  • Formation of the oxazolidinone ring via cyclization reactions.

  • Introduction of the 4-chlorophenyl sulfonyl group using sulfonation reagents.

  • Coupling with morpholinopropylamine to complete the oxalamide linkage.

Reaction Conditions

Key reaction conditions include:

  • Solvents such as dichloromethane or acetonitrile.

  • Catalysts like triethylamine for nucleophilic substitution.

  • Temperature control to ensure regioselectivity.

Solubility

The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, methanol) but limited solubility in water due to its hydrophobic aromatic groups.

Stability

It is stable under ambient conditions but may degrade in highly acidic or basic environments.

Antimicrobial Activity

Oxazolidinone derivatives are known for their antimicrobial properties, particularly against Gram-positive bacteria. The sulfonyl group enhances binding affinity to bacterial ribosomes.

Potential as a Drug Candidate

The morpholinopropyl moiety suggests potential for improved pharmacokinetics, making it a candidate for further drug development in areas like:

  • Antibacterial therapies.

  • Anti-inflammatory agents.

Molecular Docking

Preliminary in silico studies suggest that the compound may exhibit strong binding to bacterial ribosomal subunits, inhibiting protein synthesis.

ADMET Predictions

Predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles indicate favorable oral bioavailability with minimal toxicity concerns.

Comparative Data Table

Below is a comparison of similar oxazolidinone derivatives:

CompoundMolecular Weight (g/mol)Key Functional GroupsApplications
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide 468.6Mesitylsulfonyl, MorpholinoethylAntibacterial
N1-(2-(dimethylamino)ethyl)-N2-((3-(4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide 414.5Dimethylaminoethyl, MethoxyphenylAntimicrobial
N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide461.96Chlorophenyl Sulfonyl, MorpholinopropylAntibacterial (potential)

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